molecular formula C10H16ClNO2 B2634198 diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride CAS No. 95630-74-3

diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B2634198
CAS No.: 95630-74-3
M. Wt: 217.69
InChI Key: PBLUKJJZYDTALO-NPPHLGRCSA-N
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Description

diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride is a bicyclic β-amino acid derivative characterized by its norbornene (bicyclo[2.2.1]heptene) core, with an ethyl ester group at position 2 and an amino group at position 3 in the diendo configuration. Its constrained bicyclic structure imparts unique stereochemical and electronic properties, making it valuable for drug design, chiral catalysts, and polymer chemistry .

Properties

IUPAC Name

ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H/t6-,7+,8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLUKJJZYDTALO-NPPHLGRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C1N)C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1N)C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using an appropriate amine, such as ammonia or an alkylamine.

    Esterification: The amide is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Hydrochloride Formation: Finally, the ethyl ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H15NO2
  • Molecular Weight : 181.23 g/mol
  • CAS Number : 105786-34-3
  • IUPAC Name : (1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate

The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.

Medicinal Chemistry

Diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives have been investigated for their potential as pharmaceutical agents due to their structural similarity to known bioactive compounds.

Case Study : A study published in Molecules demonstrated that derivatives of bicyclic compounds exhibit significant activity against various cancer cell lines, indicating their potential as anticancer agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Data Table: Synthetic Applications

Reaction TypeProduct TypeReference
AlkylationBicyclic amines
Coupling ReactionsPolycyclic compounds
Functional Group TransformationsVarious heterocycles

Biocatalysis

The compound is utilized in biocatalytic processes where enzymes are employed to facilitate chemical reactions under mild conditions.

Case Study : Research has shown that specific enzymes can catalyze the conversion of diendo-3-amino derivatives into optically pure products, enhancing the efficiency of synthetic pathways .

Safety and Regulatory Information

The compound is classified under various regulatory frameworks, ensuring safe handling and usage in laboratory settings.

Regulatory Highlights :

  • Listed on the Australian Inventory of Industrial Chemicals.
  • Subject to Pre-Manufacture Notices (PMN) under EPA regulations .

Mechanism of Action

The mechanism of action of diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Stereoisomers: diendo vs. diexo Configuration

The diexo isomer (CAS 105786-36-5) shares the same molecular formula (C₁₀H₁₅NO₂) but differs in the spatial arrangement of substituents. Key distinctions include:

Property diendo Isomer (Target Compound) diexo Isomer
Stereochemistry Amino and ester groups both endo Amino exo, ester exo
Boiling Point Not explicitly reported 253.6°C (predicted)
LogP Likely lower due to polar hydrochloride salt 0.685 (neutral form)
Synthesis Resolution via chiral acids or asymmetric methods Resolved via diastereomeric salt formation

Bicyclo[2.2.2]octane Derivatives

Compounds like 3-aminobicyclo[2.2.2]octane-2-carboxylic acid () feature a larger bicyclic system, altering steric and electronic properties:

Property Bicyclo[2.2.1] (Target) Bicyclo[2.2.2] Derivatives
Ring Strain Higher (norbornene system) Lower
Synthetic Routes Curtius reaction, hydrogenation Isomerization and continuous flow hydrogenation
Applications Polymer precursors, chiral building blocks Constrained β-amino acids for drug design

Substituted Bicyclo[2.2.1]heptene Derivatives

3-Isopropyl Substituted Ester (CAS 116044-44-1)

This derivative (C₁₃H₂₀O₂) replaces the amino group with an isopropyl substituent:

Property Target Compound 3-Isopropyl Derivative
LogP ~0.68 (neutral form) 3.86
Applications Pharmaceutical intermediates Perfume compositions

The higher LogP of the 3-isopropyl derivative indicates greater hydrophobicity, favoring fragrance applications, whereas the amino group in the target compound enables salt formation for aqueous solubility .

7-Oxabicyclo Analogs

Compounds like 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylates () introduce an oxygen atom, altering electronic properties:

Property Target Compound 7-Oxabicyclo Derivative
Polarity Lower (all-carbon framework) Higher (oxygen lone pairs)
Reactivity Prone to ROMP Stabilized for hydrolysis-resistant esters

The oxygen atom in 7-oxabicyclo derivatives reduces ring strain, making them less reactive in polymerization but more stable under acidic conditions .

Structural Determination Techniques

Both the target compound and analogs rely on advanced analytical methods:

  • NMR Spectroscopy : ³J(H,H) coupling constants distinguish endo/exo configurations .
  • X-ray Crystallography : Used to confirm absolute stereochemistry in bicyclo[2.2.2] derivatives .
  • HPLC : Newcrom R1 columns resolve stereoisomers (e.g., 3-isopropyl derivatives) with acetonitrile/water mobile phases .

Biological Activity

Diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride is a bicyclic compound with significant potential in biological applications, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological activities, primarily due to its structural characteristics, which allow it to interact with biological systems in unique ways.

  • Molecular Formula : C8H11NO2
  • Molecular Weight : 153.18 g/mol
  • CAS Number : 88330-29-4
  • Synthesis : The compound can be synthesized through various chemical reactions, including Diels-Alder reactions and stereoselective functionalization processes .

The biological activity of this compound is attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Some key mechanisms include:

  • Amino Acid Transport Modulation : The compound has been shown to act as an L-selective inhibitor, affecting amino acid transporters which play critical roles in cellular metabolism and signaling .
  • Antiviral Properties : Derivatives of bicyclic amino acids have been investigated for their potential as antiviral agents, suggesting that diendo compounds might also exhibit similar properties .
  • Anti-inflammatory Effects : Some studies indicate that bicyclic β-amino acid derivatives can act as antagonists in inflammatory pathways, which may position diendo compounds as candidates for treating autoimmune diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of bicyclic amino acids:

  • A study highlighted the synthesis of various bicyclic amino acid derivatives, demonstrating their potential as scaffolds for drug development aimed at treating viral infections and inflammatory diseases .
  • Another investigation focused on the structural analysis of diendo compounds and their interaction with specific receptors, revealing promising results in modulating receptor activity and influencing downstream signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Amino Acid TransportInhibits L-selective amino acid transport
Antiviral ActivityPotential use as antiviral agents
Anti-inflammatoryActs as antagonists in inflammatory pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride, and how do reaction conditions influence yield?

  • Methodology :

  • The Curtius reaction is a viable pathway for synthesizing bicyclo[2.2.1]heptene derivatives. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1) can be converted to isocyanate intermediates via azide formation, with yields up to 47% under anhydrous xylene conditions .
  • Ring-Opening Metathesis Polymerization (ROMP) using Grubbs 3rd generation catalyst enables precise control over polymerization. For similar bicyclo compounds, monomer consumption is monitored via TLC, and termination agents (e.g., silyl-protected amines) ensure end-group fidelity .
    • Key Variables : Temperature (−78°C for ROMP initiation), solvent choice (xylene vs. ethyl acetate), and catalyst loading (Grubbs catalyst).

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • NMR : Distinct chemical shifts for endo/exo isomers are critical. For example, in bicyclo[2.2.1]heptene esters, exo methyl groups resonate downfield (~δ 3.73) compared to endo groups (~δ 3.66) .
  • IR : Carboxylic acid derivatives show C=O stretches near 1700 cm⁻¹, while amine hydrochlorides exhibit N–H stretches at 2500–3000 cm⁻¹ .
  • MS : Exact mass determination (e.g., 219.1008 Da for related compounds) via high-resolution MS ensures molecular formula validation .
    • Data Table :
TechniqueKey Peaks/DataReference
1^1H NMRδ 3.66 (endo ester), δ 3.73 (exo ester)
HRMSm/z 219.1008 (C11_{11}H13_{13}N3_{3}O2_{2})

Advanced Research Questions

Q. How does the endo vs. exo stereochemistry influence the compound’s reactivity in polymerization or functionalization?

  • Methodology :

  • Endo isomers often exhibit steric hindrance, slowing polymerization kinetics. For example, Grubbs catalyst-mediated ROMP of endo-functionalized bicyclo compounds requires longer initiation times (−78°C) to achieve full monomer conversion .
  • Exo configurations enhance electrophilic reactivity due to greater accessibility of the carboxylic acid group, as seen in amidation reactions with labdanoid substituents .
    • Contradictions : Reported yields for Curtius reactions vary (47% vs. unspecified), possibly due to azide intermediate instability .

Q. What are the challenges in copolymerizing this bicyclo compound with other monomers, and how can catalyst selection address them?

  • Methodology :

  • Catalyst Compatibility : Grubbs catalysts tolerate functional groups (e.g., esters, amines) but may deactivate in acidic conditions. Use of inert atmospheres (N2_2) and dry solvents is critical .
  • Monomer Design : Incorporation of hydrophilic groups (e.g., 2-hydroxyethyl esters) improves solubility for block copolymer synthesis .
    • Case Study : Copolymers with norbornene derivatives achieve high molecular weights (>50 kDa) when initiated with rapid-mix techniques .

Q. How can researchers resolve contradictions in reported synthesis yields or spectroscopic data for this compound?

  • Methodology :

  • Reproducibility Checks : Replicate procedures under controlled humidity (azide reactions are moisture-sensitive) and monitor reaction progress via inline FTIR .
  • Data Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, δ 261–263°C melting point) .

Analytical and Safety Considerations

Q. What are the best practices for handling and storing this compound to ensure stability during experimental workflows?

  • Methodology :

  • Storage : Store in anhydrous conditions (desiccated, −20°C) to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation .
  • Safety : Hydrochloride salts may release HCl vapor upon heating. Use fume hoods for weighing and reaction setups .

Q. How can researchers optimize mass spectrometry parameters to detect trace impurities or degradation products?

  • Methodology :

  • Ionization : Electrospray ionization (ESI) in positive mode enhances detection of protonated amine groups.
  • Fragmentation : Collision-induced dissociation (CID) at 20–30 eV generates diagnostic fragments (e.g., m/z 153.17 for the carboxylic acid fragment) .

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